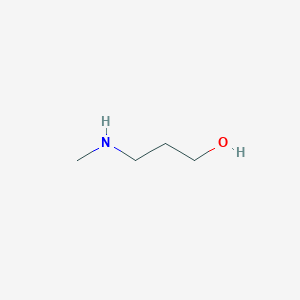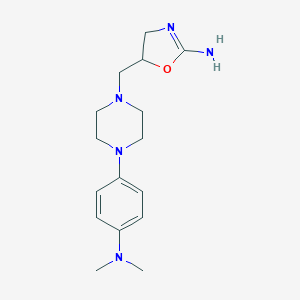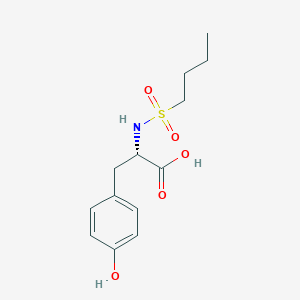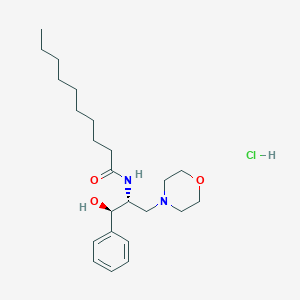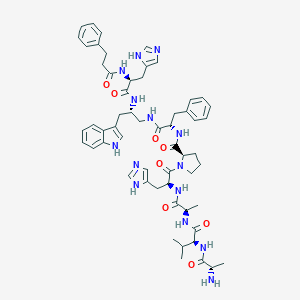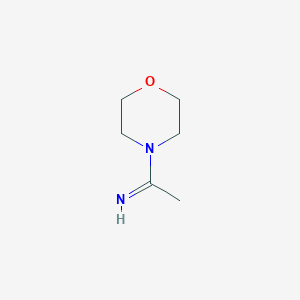
1-Morpholinoethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholinoethanimine, also known as MEI, is a chemical compound that has been extensively studied for its potential application in scientific research. It is a colorless liquid that has a molecular formula of C5H11NO. MEI is a versatile compound that can be used in a variety of research fields, including biochemistry, pharmacology, and organic chemistry.
Wirkmechanismus
The mechanism of action of 1-Morpholinoethanimine is not fully understood. However, it has been suggested that 1-Morpholinoethanimine may act as an inhibitor of enzymes involved in various biological processes. 1-Morpholinoethanimine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. 1-Morpholinoethanimine has also been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication.
Biochemische Und Physiologische Effekte
1-Morpholinoethanimine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-Morpholinoethanimine has also been shown to inhibit the replication of various viruses, including HIV and herpes simplex virus. 1-Morpholinoethanimine has been shown to have a neuroprotective effect, and it has been suggested that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Morpholinoethanimine has several advantages as a reagent in lab experiments. It is easy to synthesize, and it has a high yield and purity. 1-Morpholinoethanimine is also relatively inexpensive compared to other reagents used in organic synthesis. However, 1-Morpholinoethanimine has some limitations. It is a toxic compound, and it should be handled with care. 1-Morpholinoethanimine is also highly reactive, and it can react with other compounds in the lab, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the study of 1-Morpholinoethanimine. One direction is to further investigate its mechanism of action. Understanding how 1-Morpholinoethanimine works at the molecular level could lead to the development of new drugs that target specific enzymes involved in various biological processes. Another direction is to explore the potential of 1-Morpholinoethanimine as a therapeutic agent for various diseases. 1-Morpholinoethanimine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, 1-Morpholinoethanimine could be used as a starting material for the synthesis of new compounds with potential biological activity.
Synthesemethoden
The synthesis of 1-Morpholinoethanimine can be achieved through a simple one-step reaction between morpholine and acetaldehyde. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through distillation or recrystallization. The yield of the synthesis method is generally high, and the purity of the product can be easily achieved.
Wissenschaftliche Forschungsanwendungen
1-Morpholinoethanimine has been extensively studied for its potential application in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 1-Morpholinoethanimine has been used as a starting material for the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. 1-Morpholinoethanimine has also been used as a reagent in the synthesis of chiral compounds.
Eigenschaften
CAS-Nummer |
153558-51-1 |
|---|---|
Produktname |
1-Morpholinoethanimine |
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-morpholin-4-ylethanimine |
InChI |
InChI=1S/C6H12N2O/c1-6(7)8-2-4-9-5-3-8/h7H,2-5H2,1H3 |
InChI-Schlüssel |
RRWOHAJPXCZQDX-UHFFFAOYSA-N |
SMILES |
CC(=N)N1CCOCC1 |
Kanonische SMILES |
CC(=N)N1CCOCC1 |
Synonyme |
Morpholine, 4-(1-iminoethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



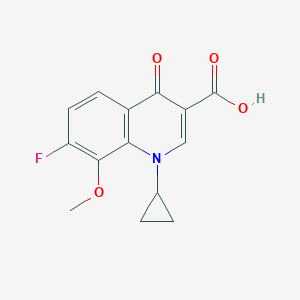
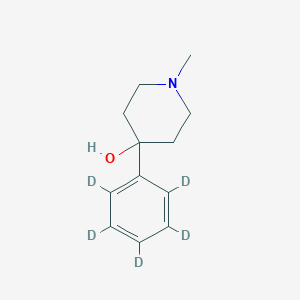
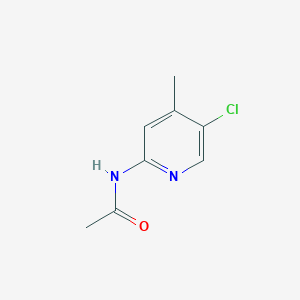
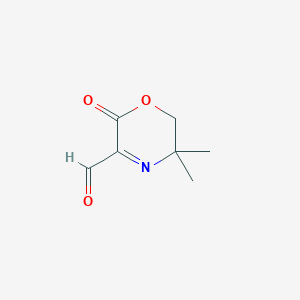
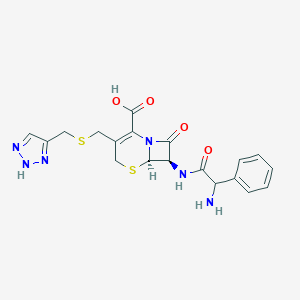
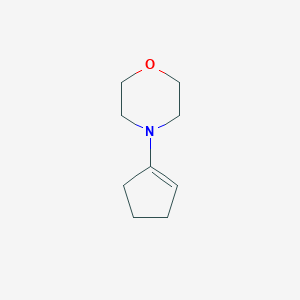
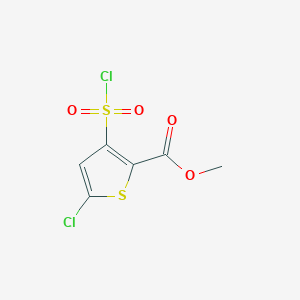
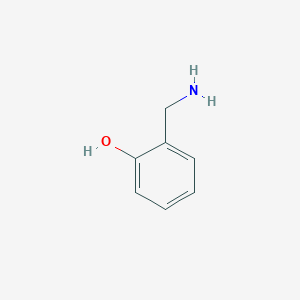
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
